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molecular formula C10H11FN2O2 B1305797 1-(2-Fluoro-4-nitrophenyl)pyrrolidine CAS No. 385380-74-5

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No. B1305797
M. Wt: 210.2 g/mol
InChI Key: SMKXLBISYVJESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1.60 g, 7.62 mmol) in mixed solvents of CH2Cl2 (20 mL) and MeOH (20 mL) was added catalyst Pd/C (0.16 g). The reaction was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V) 5:1) to give the title compound as a white solid (1.20 g, 88%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C(Cl)Cl>[Pd].CO>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)[NH2:8]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt under H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V) 5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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